3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester
Description
Chemical Name: 3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester CAS Number: 23723-27-5 Molecular Formula: C₁₂H₈F₂N₂O₂ Molecular Weight: 266.2 g/mol (calculated) Structure: The compound consists of a 3-butenoic acid backbone esterified to a (5-fluoro-3-pyridinyl)methyl group. The pyridine ring is substituted with a fluorine atom at the 5-position, enhancing electronic and steric properties .
Its structure combines the reactivity of an α,β-unsaturated ester with the metabolic stability imparted by the fluoropyridinyl moiety.
Properties
CAS No. |
23723-45-7 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl but-3-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-3-10(13)14-7-8-4-9(11)6-12-5-8/h2,4-6H,1,3,7H2 |
InChI Key |
YWAQOJVOUSWXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Three-Component Coupling Reaction
This method employs a one-step synthesis strategy involving terminal alkynes, diazo compounds, and dialkyl 2-fluoromalonate derivatives. The reaction is catalyzed by copper iodide (CuI) under mild conditions, enabling the formation of the target ester with high stereoselectivity (predominantly E-isomer).
Reaction Mechanism and Conditions
The process involves:
- Reactants :
- Terminal alkyne (e.g., phenylacetylene)
- Diazo compound (e.g., ethyl diazoacetate)
- Dialkyl 2-fluoromalonate (e.g., dimethyl 2-fluoromalonate)
- Catalyst : CuI (10 mol%)
- Base : Potassium carbonate (K₂CO₃, 1.5 equiv)
- Solvent : Acetone or tetrahydrofuran (THF)
- Temperature : 80–100°C
- Reaction Time : 2 hours.
The reaction proceeds via a 1,1-bifunctionalization pathway, where the fluoromalonate derivative acts as a monofluoroalkylating agent. The copper catalyst facilitates the formation of a quaternary carbon center at the β-position of the ester.
Example Protocol
A sealed tube charged with phenylacetylene (0.50 mmol), ethyl diazoacetate (0.60 mmol), and dimethyl 2-fluoromalonate (0.75 mmol) in acetone (1.0 mL) is treated with CuI (0.05 mmol) and K₂CO₃. After stirring at 90°C for 2 hours, the mixture is cooled, extracted with ethyl acetate, and purified via silica gel chromatography to yield the product.
Table 1: Representative Substrates and Yields
Direct Esterification of 3-Butenoic Acid with (5-Fluoro-3-Pyridinyl)Methanol
This classical approach involves the condensation of 3-butenoic acid with (5-fluoro-3-pyridinyl)methanol using activating agents. The method is adaptable to large-scale synthesis.
Acid Chloride Method
- Step 1 : Synthesis of 3-butenoyl chloride by treating 3-butenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2 : Reaction of 3-butenoyl chloride with (5-fluoro-3-pyridinyl)methanol in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane.
Example :
A solution of (5-fluoro-3-pyridinyl)methanol (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane is cooled to 0°C. 3-Butenoyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product is isolated via aqueous workup and column chromatography.
Carbodiimide-Mediated Coupling
- Reactants :
Protocol :
3-Butenoic acid (1.0 equiv), (5-fluoro-3-pyridinyl)methanol (1.2 equiv), EDC (1.5 equiv), and DMAP (0.1 equiv) are combined in dichloromethane. After stirring at room temperature for 24 hours, the mixture is filtered and purified by recrystallization.
Table 2: Esterification Methods Comparison
| Method | Activator/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acid Chloride | Triethylamine | Dichloromethane | 82 |
| Carbodiimide-Mediated | EDC/DMAP | Dichloromethane | 78 |
Transesterification of Methyl 3-Butenoate
This method involves the exchange of alkoxy groups between methyl 3-butenoate and (5-fluoro-3-pyridinyl)methanol under acidic or basic conditions.
Acid-Catalyzed Protocol
A mixture of methyl 3-butenoate (1.0 equiv), (5-fluoro-3-pyridinyl)methanol (2.0 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed for 6 hours. Excess methanol is removed via distillation to drive the equilibrium toward the product.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the butenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound with a molecular weight of approximately 195.19 g/mol. It features a butenoic acid backbone with a pyridinyl group substituted at the fifth position and a methyl ester functional group. The presence of the fluorine atom in the pyridine ring enhances its chemical properties, potentially affecting its biological activity and reactivity compared to non-fluorinated analogs.
Potential Applications
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester has potential applications in various fields. Interaction studies primarily focus on its reactivity with biological macromolecules and could include evaluations of enzyme inhibition, protein binding, and metabolic pathways.
Scientific Research
1-(3-bromophenyl)-N-phenylmethanimine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways. In industry, it is used in the production of specialty chemicals and materials with specific properties. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways; the exact mechanism depends on the specific application and the molecular target involved.
Pharmaceutical Properties
Compounds containing pyridine rings are often investigated for their pharmacological properties. Pyridine derivatives have shown potential as pharmaceutical agents.
mGlu Receptor Allosteric Ligands
Inhibitors of mGlu 5 have demonstrated efficacy in preclinical studies for anxiety, depression, and Parkinson’s disease Levodopa-induced dyskinesias . Activators and/or potentiators of mGlu 5 have efficacy in preclinical models for schizophrenia and cognition .
Structural Similarity
Several compounds share structural similarities with 3-butenoic acid, (5-fluoro-3-pyridinyl)methyl ester:
- 4-(5-Fluoro-2-pyridyl)-2-methylbutanoic acid Contains a different alkyl chain and exhibits different biological activities.
- 5-Fluoro-2-pyridinecarboxylic acid Carboxylic acid instead of ester and is potentially more polar, affecting solubility.
- Nicotinic acid Lacks fluorine substitution and is well-studied for its neuroactive properties.
- 5-Fluoro-1-methylpyridin-2-one Contains a carbonyl group and has a different reactivity profile due to ketone group.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Routes: The target compound can be synthesized via Mitsunobu inversion or esterification of 3-butenoic acid with (5-fluoro-3-pyridinyl)methanol, as inferred from analogous methods in and .
- Biological Activity : Fluorinated pyridinyl esters exhibit enhanced binding to acetylcholine receptors, suggesting pesticidal utility ().
- Metabolism : Similar esters, such as 3-butenamide, are metabolized to carboxylic acids via amidases (), implying possible detoxification pathways for the target compound.
Biological Activity
3-Butenoic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound characterized by its unique structure that includes a butenoic acid backbone, a pyridinyl group, and a methyl ester functional group. The presence of the fluorine atom in the pyridine ring is believed to enhance its chemical properties, potentially influencing its biological activity and reactivity compared to non-fluorinated analogs. Despite the growing interest in pyridine derivatives for their pharmacological properties, the specific biological activity of this compound has not been extensively documented.
The compound has a molecular formula of CHFNO and a molecular weight of approximately 195.19 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of 3-butenoic acid, (5-fluoro-3-pyridinyl)methyl ester primarily revolves around its interactions with biological macromolecules. These interactions can lead to various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties.
- Antiviral Potential : Some pyridine derivatives are being investigated for their antiviral activities against various viruses.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes or receptors.
Structure-Activity Relationship (SAR)
The structure of 3-butenoic acid, (5-fluoro-3-pyridinyl)methyl ester suggests that the fluorine substitution on the pyridine ring could enhance its binding affinity to biological targets. This is supported by studies indicating that fluorinated compounds often exhibit increased potency in pharmacological applications compared to their non-fluorinated counterparts .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of 3-butenoic acid, (5-fluoro-3-pyridinyl)methyl ester, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-Fluoro-2-pyridyl)-2-methylbutanoic acid | Different alkyl chain | Exhibits different biological activities |
| 5-Fluoro-2-pyridinecarboxylic acid | Carboxylic acid instead of ester | Potentially more polar, affecting solubility |
| Nicotinic acid | Lacks fluorine substitution | Well-studied for neuroactive properties |
| 5-Fluoro-1-methylpyridin-2-one | Contains a carbonyl group | Different reactivity profile due to ketone group |
The unique combination of a double bond and a pyridine ring with a fluorine substituent in 3-butenoic acid may confer distinct reactivity and biological properties compared to these related compounds.
Q & A
What are the recommended synthetic routes for 3-Butenoic Acid, (5-Fluoro-3-Pyridinyl)Methyl Ester?
Basic Research Question
A multi-step synthesis approach is typically employed. First, the 5-fluoro-3-pyridinemethanol precursor is prepared via nucleophilic substitution or catalytic fluorination. This intermediate is then esterified with 3-butenoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high yields . For lab-scale synthesis, microwave-assisted esterification may reduce reaction time while maintaining regioselectivity.
How can the purity and structural integrity of this compound be confirmed post-synthesis?
Basic Research Question
Combine GC-MS (gas chromatography-mass spectrometry) for purity assessment (retention time and mass fragmentation patterns) with NMR (¹H/¹³C and ¹⁹F NMR) to confirm regiochemistry and fluorine substitution. For polar impurities, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Quantify residual solvents (e.g., DMF, THF) using headspace GC-FID .
What are the potential applications of this compound in pesticide research?
Advanced Research Question
The 5-fluoro-3-pyridinyl group is structurally analogous to fluorinated pyridine derivatives used in herbicides (e.g., fluroxypyr). Researchers should explore its role as a protoporphyrinogen oxidase (PPO) inhibitor or as a ligand for insect nicotinic acetylcholine receptors. Preliminary bioassays on Arabidopsis or Drosophila models can validate herbicidal/insecticidal activity. Compare its efficacy to commercial analogs like triclopyr or bifenthrin in controlled environments .
What stability considerations are important when storing this ester compound?
Basic Research Question
The ester bond is prone to hydrolysis under humid or acidic conditions. Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. For long-term stability, lyophilize the compound and store as a solid. Monitor degradation via periodic TLC (thin-layer chromatography) using silica plates and a 7:3 hexane:ethyl acetate mobile phase .
How does the electronic effect of the 5-fluoro substituent on the pyridine ring influence reactivity?
Advanced Research Question
The electron-withdrawing fluorine increases the electrophilicity of the pyridine ring, enhancing interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT calculations) can map electrostatic potential surfaces to predict binding affinity. Compare reaction kinetics (e.g., ester hydrolysis rates) with non-fluorinated analogs to quantify electronic effects .
What are the challenges in scaling up the synthesis of this compound?
Advanced Research Question
Key challenges include:
- Regioselectivity : Minimize byproducts during fluorination using catalytic systems (e.g., KF/18-crown-6).
- Purification : Replace column chromatography with crystallization (solvent screening: ethanol/water mixtures) for cost-effective scale-up.
- Yield optimization : Employ flow chemistry to enhance heat/mass transfer during esterification. Pilot batches (>100 g) require strict control of reaction exothermicity .
How can researchers resolve contradictory data in spectroscopic characterization?
Advanced Research Question
Contradictions in NMR/GC-MS data often arise from rotamers or residual solvents. Solutions:
- Use variable-temperature NMR to identify dynamic equilibria.
- Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Re-crystallize the compound to eliminate solvent interference .
What methodologies are recommended for studying metabolic degradation in biological systems?
Advanced Research Question
Use radiolabeled (¹⁴C) analogs to track metabolic pathways in in vitro models (e.g., rat liver microsomes). Combine LC-MS/MS to identify metabolites like 5-fluoro-3-pyridinemethanol or 3-butenoic acid. Compare degradation kinetics across pH levels (2.0–7.4) to simulate gastrointestinal conditions .
How can computational modeling aid in predicting the compound’s bioactivity?
Advanced Research Question
Perform molecular docking (AutoDock Vina) against pesticide target proteins (e.g., PPO or acetylcholinesterase). Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., fluorine position) with bioactivity. Validate predictions with in vitro enzyme inhibition assays .
What safety protocols are critical during handling and disposal?
Basic Research Question
Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Avoid inhalation by working in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via incineration (≥1200°C) to prevent environmental release of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
